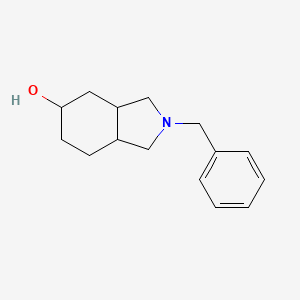

2-Benzyloctahydro-1H-isoindol-5-ol

Description

Historical Trajectories of Isoindole Derivatives in Organic Synthesis

The study of isoindole derivatives dates back over a century and is intrinsically linked to the development of dye chemistry and the isolation of natural products. google.combeilstein-journals.org The parent isoindole is an isomer of indole (B1671886), a fundamental heterocycle in medicinal chemistry. wikipedia.org Unlike the more stable indole, isoindole possesses a reactive o-quinodimethane-like structure, which has historically made its isolation and study challenging. beilstein-journals.org However, the development of advanced synthetic methodologies has enabled chemists to access a wide range of isoindole derivatives. beilstein-journals.org

Early interest in isoindoles was spurred by the discovery of phthalocyanines, which are tetramers of isoindole and form intensely colored complexes with metals, leading to their widespread use as pigments and dyes. wikipedia.org In the mid-20th century, the therapeutic and tragic history of thalidomide, a drug featuring a phthalimide (B116566) (isoindole-1,3-dione) core, brought isoindole-based compounds to the forefront of medicinal chemistry, stimulating extensive research into their biological activities. beilstein-journals.org

Fundamental Significance of Saturated Isoindole Architectures in Organic Synthesis

Saturated isoindole architectures, such as the octahydro-1H-isoindole core, are of fundamental importance in organic synthesis for several reasons. The saturation of the ring system introduces a three-dimensional geometry with defined stereocenters, which is a critical feature for molecular recognition in biological systems. The synthesis of these saturated scaffolds often involves stereoselective methods to control the spatial arrangement of substituents.

The development of methods to construct the octahydro-1H-isoindole ring system is an active area of research. For example, domino reactions, such as aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder reaction, have been employed to create complex, fused polycyclic systems containing the octahydro-isoindole motif. nih.gov The ability to functionalize the saturated carbocyclic portion of the molecule further enhances its utility as a versatile scaffold for creating diverse chemical libraries. scripps.edu

Rationale and Scope of Research on 2-Benzyloctahydro-1H-isoindol-5-ol

While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent parts. The octahydro-1H-isoindole core provides a rigid, yet conformationally flexible, scaffold. The N-benzyl group is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity and receptor-binding interactions. The hydroxyl group at the 5-position introduces a site for further functionalization and can participate in hydrogen bonding, a key interaction in biological systems.

The exploration of compounds like this compound is driven by the continuous search for new chemical entities with unique properties. The combination of the saturated isoindole framework with specific substituents like the N-benzyl and C-5 hydroxyl groups allows for the systematic exploration of chemical space. Research in this area would likely focus on the development of efficient synthetic routes to access this and related compounds, the characterization of their physicochemical properties, and the investigation of their potential applications in various fields of chemistry.

Due to the limited direct research on this specific compound, the following sections will present a plausible synthetic approach and predicted properties based on established chemical principles and data from analogous structures.

Compound Data

The following data for this compound is predicted based on the analysis of its structural components and data from similar compounds.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₁NO |

| Molecular Weight | 231.33 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 3.5-3.7 (m, 1H, CH-OH), 3.6 (s, 2H, N-CH₂-Ph), 1.2-2.8 (m, 13H, aliphatic protons) |

| ¹³C NMR | δ (ppm): 138-140 (Ar-C), 128-129 (Ar-CH), 126-127 (Ar-CH), 68-72 (CH-OH), 55-60 (N-CH₂), 20-45 (aliphatic CH₂, CH) |

| Mass Spec (EI) | m/z: 231 (M⁺), 91 (C₇H₇⁺, tropylium (B1234903) ion) |

Properties

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVSRYCSJRCKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2CC1O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Design and Methodologies for 2 Benzyloctahydro 1h Isoindol 5 Ol and Its Derivatives

Strategies for Constructing the Octahydro-1H-isoindol Core

The formation of the octahydro-1H-isoindole skeleton is a key challenge in the synthesis of 2-benzyloctahydro-1H-isoindol-5-ol. Various synthetic methodologies have been developed to access this versatile scaffold.

Cycloaddition Reactions in Isoindole Ring Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful and widely used strategy for constructing the isoindole ring system. acs.orgyoutube.com This approach typically involves the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring, which can then be further elaborated to the desired octahydro-1H-isoindole structure.

The intramolecular Diels-Alder reaction has proven to be a valuable method for assembling the isoindolone ring system, which can be a precursor to the octahydro-1H-isoindole core. acs.org Additionally, the intermolecular Diels-Alder reaction between 2-vinylpyrroles and maleimides has been successfully employed to create octahydropyrrolo[3,4-e]indoles, which contain the octahydroisoindole (B159102) framework. nih.gov The reactivity in these cycloadditions can be influenced by the nature of the substituents on both the diene and the dienophile. nih.gov For instance, N-substituted 1,3-dienes derived from isoindolin-1-ones have been shown to undergo completely regio- and endo-selective Diels-Alder reactions with various activated dienophiles. rsc.org

Beyond the classic [4+2] cycloadditions, other types of cycloaddition reactions have also been explored for the synthesis of isoindoline (B1297411) derivatives. These include [3+2] cycloadditions of azomethine ylides and intramolecular [3+2] cycloadditions of azides, as well as [2+2+2] cycloadditions. osi.lv Iridium(III) catalysis, for example, enables the [2+2+2] cycloaddition of diynes and alkynes to produce highly functionalized isoindolines in good yields. researchgate.net

A notable example is the 1,3-dipolar cycloaddition between an in situ generated azomethinylide and a benzoquinone to directly yield a cyclization adduct that, upon spontaneous oxidation, forms an isoindole derivative. nih.gov

Reductive Cyclization and Related Transformations

Reductive cyclization offers an alternative and effective pathway to the octahydro-1H-isoindole skeleton. This strategy often involves the formation of a key intermediate that can undergo an intramolecular cyclization upon reduction. A common approach is the Leimgruber-Batcho indole (B1671886) synthesis, which can be adapted to produce functionalized indoles that may serve as precursors to the desired isoindole system. nih.gov This method involves the reductive cyclization of an o-nitrotoluene derivative.

Another relevant transformation is reductive amination. While often used for the synthesis of amines from carbonyl compounds, this reaction can be incorporated into a tandem sequence to construct heterocyclic systems. researchgate.netnih.govyoutube.com For instance, a tandem amination-amidation of 3-formyl-indole-2-carboxylic acids with substituted anilines has been developed to afford 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones. researchgate.net Similarly, the reductive amination of substituted indole-2,3-diones has been used to prepare various 1-substituted 3-dimethylaminoindolin-2-ones. rsc.org These examples highlight the potential of reductive amination strategies in building complex heterocyclic scaffolds that could be adapted for the synthesis of octahydro-1H-isoindoles.

Furthermore, oxidative radical cyclization–cyclization reactions have been developed to construct the 1H-benzo[f]isoindole structure, which contains the isoindole core. mdpi.com This method utilizes an iron(III) chloride-promoted cascade reaction. While this leads to an aromatic isoindole system, subsequent reduction could potentially yield the desired octahydro-1H-isoindole skeleton.

Alternative Synthetic Routes to the Octahydro-1H-isoindol Skeleton

Beyond cycloaddition and reductive cyclization, several other synthetic strategies have been developed to access the octahydro-1H-isoindole framework. One such method involves the reduction of readily available phthalimide (B116566) derivatives. mdpi.commdpi.comnih.gov For example, N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives can be synthesized from hexahydrophthalic anhydride (B1165640) and a suitable amine, followed by reduction of the imide functionality to yield the corresponding octahydro-1H-isoindole. mdpi.com

Thermally induced metal- and solvent-free 5-endo-dig cyclization of amino propargylic alcohols presents another innovative approach. nih.gov This reaction, followed by oxidative dearomatization, provides access to 5,6-dihydro-1H-indol-2(4H)ones, which are versatile precursors for various alkaloids containing fused heterocyclic systems. This methodology showcases the potential for atom-economical and environmentally benign syntheses of complex nitrogen-containing scaffolds.

Stereocontrolled Synthesis of this compound and Stereoisomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods for this compound and its stereoisomers is of significant importance.

Diastereoselective Approaches to Substituted Octahydro-1H-isoindols

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of octahydro-1H-isoindole synthesis, diastereoselectivity can be achieved through various strategies, with Diels-Alder reactions being a prominent example.

The Diels-Alder cycloaddition of 2-vinylpyrroles with maleimides has been shown to proceed with high diastereoselectivity, leading to the formation of specific stereoisomers of octahydropyrrolo[3,4-e]indoles. beilstein-journals.org The stereochemical outcome of these reactions can be influenced by the substituents on both the diene and the dienophile. For instance, the reaction of pyrrolo[2,1-a]isoindole with a maleimide (B117702) derivative yielded a diastereoisomeric mixture of adducts with a high ratio of the major diastereomer. beilstein-journals.org

The use of chiral auxiliaries attached to the N-substituted 1,3-dienes has also been demonstrated to be an effective strategy for achieving high diastereoselectivity in Diels-Alder reactions. rsc.org These auxiliaries can direct the approach of the dienophile, leading to the preferential formation of one diastereomer.

A base-promoted cascade reaction has been reported for the synthesis of cis-1,3-disubstituted isoindolines, highlighting another approach to achieve diastereocontrol in the construction of the isoindoline core. researchgate.net

Enantioselective Strategies for Octahydro-1H-isoindol Scaffolds

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is crucial for the development of chiral drugs, as different enantiomers can have distinct pharmacological activities.

One-pot sequential copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition/aromatization represents a facile method for accessing enantioenriched isoindolines. researchgate.net This approach utilizes a chiral catalyst to control the stereochemical outcome of the cycloaddition step, leading to the formation of a specific enantiomer of the product.

Another key strategy for the enantioselective synthesis of optically active octahydro-1H-isoindole analogs involves the coupling of a suitable intermediate with a chiral building block. For example, the SN2 process involving a piperidinyl intermediate and methyl 3-benzyloxy-2-trifluoromethansulfonatopropionate has been used to produce products with greater than 98% enantiomeric excess. researchgate.net

The Diels-Alder reaction can also be rendered enantioselective through the use of chiral catalysts or chiral auxiliaries. While the provided search results primarily focus on diastereoselectivity in this context, the principles of asymmetric catalysis are well-established and could be applied to achieve enantioselective synthesis of the octahydro-1H-isoindole core.

Functionalization and Derivatization of the Octahydro-1H-isoindol-5-ol Scaffold

The functionalization of the octahydro-1H-isoindol-5-ol core is a critical aspect of creating diverse chemical entities for various applications. Key reaction sites for derivatization include the secondary amine, the hydroxyl group at the C-5 position, and the carbocyclic ring of the isoindole system.

N-Alkylation and N-Benzylation Strategies

The introduction of substituents on the nitrogen atom of the octahydro-1H-isoindol-5-ol scaffold is a common strategy to modulate the pharmacological properties of the resulting compounds. N-alkylation and N-benzylation are fundamental transformations in this context.

A primary route to achieve N-benzylation is through reductive amination. This process typically involves the reaction of the parent octahydro-1H-isoindol-5-ol with benzaldehyde (B42025) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the corresponding N-benzyl derivative. Various reducing agents can be employed, and the choice often depends on the specific substrate and desired reaction conditions. Heterogeneous catalysts, such as rhodium or platinum on a carbon support, have been shown to be effective for reductive aminations, often under microwave-assisted conditions which can accelerate the reaction. researchgate.net

Another widely used method for N-alkylation is the direct reaction of the secondary amine with an alkyl or benzyl (B1604629) halide. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

For more complex scenarios, particularly with substrates containing multiple reactive sites like amino alcohols, selective N-alkylation can be challenging. One approach to achieve selectivity involves the use of a "borrowing hydrogen" or "hydrogen autotransfer" strategy. In this catalytic cycle, an alcohol is temporarily dehydrogenated to an aldehyde in situ, which then reacts with the amine to form an imine. The metal hydride catalyst, formed during the initial dehydrogenation, then reduces the imine to the N-alkylated amine. This method is atom-economical as the only byproduct is water.

Modifications at the Hydroxyl Group (C-5 Position)

The hydroxyl group at the C-5 position of the octahydro-1H-isoindol-5-ol scaffold offers a valuable handle for further derivatization through reactions such as etherification and esterification. These modifications can significantly impact the lipophilicity, metabolic stability, and target-binding interactions of the molecule.

Etherification: The formation of an ether linkage at the C-5 position can be achieved by reacting the hydroxyl group with an appropriate alkyl or benzyl halide under basic conditions. The base, such as sodium hydride, deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the halide from the electrophile.

Esterification: Esters can be readily prepared by reacting the C-5 alcohol with a carboxylic acid, acid chloride, or acid anhydride. When using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble carbodiimide (B86325) is often employed to facilitate the reaction. Alternatively, the use of a more reactive acid chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, can also yield the desired ester.

In a study on new polysubstituted isoindole-1,3-diones derived from a hydroxylated tetrahydroisoindole-1,3-dione, acetylation of a hydroxyl group was successfully performed using acetic anhydride. scispace.com This demonstrates a common method for ester formation that could be applicable to the C-5 hydroxyl group of this compound.

Introduction of Advanced Substituents on the Isoindole System

The introduction of various substituents onto the carbocyclic framework of the isoindole system can lead to the development of compounds with novel properties. Strategies for such functionalizations can include electrophilic aromatic substitution on a partially unsaturated isoindole precursor or directed metallation-substitution sequences on the saturated system.

For instance, a study on the synthesis of new polysubstituted isoindole-1,3-dione analogues demonstrated the possibility of further functionalizing the ring system. Starting from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, reactions such as epoxidation of a double bond using m-chloroperoxybenzoic acid (m-CPBA) and cis-hydroxylation with osmium tetroxide were successfully carried out. scispace.com These reactions introduce new functional groups that can serve as points for further diversification.

Furthermore, the synthesis of a lipophilic N-hydroxyimide involved the introduction of tert-butyl groups onto a benzo[de]isoquinoline-1,3(2H)-dione scaffold via a Friedel-Crafts alkylation. mdpi.comresearchgate.netbohrium.com While this example pertains to a different isoindole system, it highlights a potential strategy for introducing alkyl groups onto the carbocyclic portion of a suitable isoindole precursor.

Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound relies on the availability of key precursors and intermediates. A common and versatile precursor for the octahydro-1H-isoindol-5-ol core is tert-butyl 5-hydroxy-octahydro-1H-isoindole-2-carboxylate.

The synthesis of this N-Boc protected intermediate can be envisioned through a Diels-Alder reaction. This powerful cycloaddition reaction would involve a suitably substituted diene and a dienophile to construct the bicyclic core of the isoindole system. While specific details for the synthesis of tert-butyl 5-hydroxy-octahydro-1H-isoindole-2-carboxylate via this route are not extensively documented in readily available literature, the general principle of using Diels-Alder reactions to form isoindole and related structures is well-established. rsc.orgresearchgate.net For example, hetero-Diels-Alder reactions have been employed in the asymmetric synthesis of tetrahydropyridazine-3-carboxylic acid. rsc.org

Once the N-Boc protected octahydro-1H-isoindol-5-ol is obtained, the synthesis of this compound can proceed through a two-step sequence:

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the nitrogen atom. This is typically achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an organic solvent.

N-Benzylation: The resulting free secondary amine, octahydro-1H-isoindol-5-ol, is then subjected to N-benzylation as described in section 2.3.1, for example, by reductive amination with benzaldehyde or by direct alkylation with a benzyl halide.

Other related octahydro-1H-isoindole derivatives that serve as important synthetic intermediates include octahydro-1H-isoindole-1-carboxylic acid and octahydro-1H-isoindol-1-one. google.coma2bchem.combldpharm.com The synthesis of octahydro-1H-isoindole-1-carboxylic acid has been reported via the hydrogenation of 2,3-dihydro-1H-isoindole-1-carboxylic acid methyl ester over a rhodium on carbon catalyst. google.com

Mechanistic Investigations and Reaction Dynamics Pertaining to 2 Benzyloctahydro 1h Isoindol 5 Ol Synthesis

Elucidation of Reaction Mechanisms for Key Transformations

The formation of the octahydro-1H-isoindole skeleton is typically achieved through key intramolecular cyclization reactions. The mechanisms of these transformations are crucial as they dictate the stereochemical and regiochemical outcomes of the synthesis.

Several elegant intramolecular cyclization strategies have been developed to construct the isoindole framework. These methods often involve generating a reactive species that subsequently attacks a tethered functional group to close the ring.

One prominent method is the intramolecular Diels-Alder (IMDA) reaction . A domino Aza-Piancatelli rearrangement/IMDA reaction sequence has been shown to be a highly stereoselective method for creating fused aza-tricyclic frameworks related to the octahydroisoindole (B159102) core. nih.gov This one-pot reaction efficiently generates multiple contiguous stereocenters with high precision. nih.gov

Another powerful approach is intramolecular 1,3-dipolar cycloaddition . In a synthesis of related octahydroindoles, methylation of a 2-acyl-5-aminooxazole generates an oxazolium salt, which acts as a dipole. This intermediate rapidly undergoes an intramolecular cycloaddition with a tethered alkene, leading to the bicyclic core with excellent diastereoselectivity. nih.gov

Radical cyclizations offer a further pathway. The synthesis of 1H-benzo[f]isoindole derivatives has been achieved through a cascade radical cyclization–cyclization reaction. This process is initiated by an oxidant, such as iron(III) chloride, which promotes an intramolecular radical addition to an allyl group, followed by a second cyclization onto a phenyl group to form the fused ring system. mdpi.com

Finally, the intramolecular cyclization of N-acyliminium ions , generated from precursors like pyridinylbenzoic acids activated by tosyl chloride, provides a direct route to isoindolone structures, which are closely related to the target molecule's core. rsc.org

| Cyclization Strategy | Key Precursor/Intermediate | Reaction Type | Reference |

| Domino Aza-Piancatelli/IMDA | Furan-2-carbaldehyde derivative | Pericyclic | nih.gov |

| 1,3-Dipolar Cycloaddition | 2-Acyl-5-aminooxazolium salt | Cycloaddition | nih.gov |

| Cascade Radical Cyclization | Active methine with allyl and phenyl groups | Radical | mdpi.com |

| N-Acyliminium Ion Cyclization | Activated Pyridinylbenzoic acid | Ionic | rsc.org |

The stereochemistry of the final product is often determined by the structure and reactivity of key intermediates formed during the cyclization process.

In the cascade radical cyclization, the reaction proceeds via distinct radical intermediates. The initial intramolecular radical addition to the allyl group forms a five-membered ring. The stereochemistry of this newly formed ring influences the subsequent, second radical addition to the phenyl group. The use of FeCl₃ as an oxidant is crucial, as it facilitates the second radical cyclization rather than a competing Friedel–Crafts reaction, leading to high trans-selectivity in the product. mdpi.com This indicates that the nature of the oxidant and the stability of the radical intermediates are paramount in controlling the stereochemical pathway. mdpi.com

Stereochemical Puzzles and Control Elements in Octahydro-1H-isoindol Synthesis

Achieving the correct relative and absolute stereochemistry across the multiple chiral centers of the octahydro-1H-isoindole ring is a significant synthetic challenge.

High diastereoselectivity is a hallmark of well-designed synthetic sequences for isoindole derivatives. The domino Aza-Piancatelli/IMDA reaction, for instance, constructs a framework with six contiguous stereogenic centers in a highly stereoselective manner. nih.gov Similarly, the intramolecular 1,3-dipolar cycloaddition approach yields octahydroindoles with excellent diastereoselectivity. nih.gov

The radical cascade reaction leading to 1H-benzo[f]isoindole derivatives also exhibits high selectivity. mdpi.com The choice of oxidant was found to be critical; while Mn(OAc)₃ is a common choice for such transformations, the use of the milder and less toxic FeCl₃ was essential for the desired cascade to occur efficiently and selectively. mdpi.com The high trans-selectivity observed in related mono-cyclizations supports the hypothesis that the stereochemical outcome is locked in during the initial cyclization steps. mdpi.com

The unambiguous determination of the configuration of the synthesized isoindole derivatives is essential. This is typically accomplished using a combination of spectroscopic and analytical techniques.

Two-dimensional NMR studies, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments, are invaluable for establishing the relative stereochemistry and confirming the connectivity of the ring system, for example, in distinguishing between angular and linear regioisomers. mdpi.com For complex structures, single-crystal X-ray diffraction analysis provides definitive proof of both the constitution and the absolute and relative configurations of the stereocenters. mdpi.comresearchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to elucidate the three-dimensional structure and clarify the factors contributing to stereoisomerism. researchgate.net These methods, combined with experimental data, provide a complete picture of the molecule's configuration.

Chemoselective and Regioselective Considerations in Octahydro-1H-isoindol-5-ol Synthesis

In syntheses involving multifunctional precursors, controlling chemoselectivity (which functional group reacts) and regioselectivity (which position reacts) is critical.

The synthesis of octahydro nih.govwikipedia.orgnih.govtriazolo[4,3-a]quinazolin-5-ones, a related heterocyclic system, demonstrates the principle of electronic control over regioselectivity. The reaction between 2-thioxopyrimidin-4-ones and hydrazonoyl chlorides exclusively produces the angular regioisomer over the linear alternative, a phenomenon attributed to the electronic properties of the pyrimidine (B1678525) ring. mdpi.com

Computational Chemistry and Theoretical Characterization of 2 Benzyloctahydro 1h Isoindol 5 Ol

Quantum Mechanical Studies for Conformational Analysis and Electronic Structure

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and electronic landscape. While specific published studies on "2-Benzyloctahydro-1H-isoindol-5-ol" are not prevalent, the established methodologies are routinely applied to similar heterocyclic systems to elucidate their characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is a preferred tool for optimizing molecular geometries to find the most stable, low-energy arrangement of atoms. For a molecule like "this compound," DFT calculations, often using a basis set such as B3LYP/6-311G**, would be employed to predict bond lengths, bond angles, and dihedral angles.

These calculations provide the optimized molecular structure and associated electronic energy. Furthermore, DFT can be used to compute various quantum chemical parameters that describe the molecule's reactivity, such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω). The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack, which is crucial for understanding potential intermolecular interactions.

Table 1: Illustrative Geometrical Parameters for a Heterocyclic Scaffold Calculated by DFT This table is a hypothetical representation of typical data obtained from DFT calculations for a molecule similar in complexity to this compound, based on standard methodologies.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.45 Å |

| C-O (hydroxyl) | 1.37 Å | |

| C=C (benzyl) | 1.39 Å | |

| Bond Angle | C-N-C | 112.5° |

| C-C-O | 109.8° | |

| Dihedral Angle | C-C-N-C | 65.4° |

Molecules with flexible regions, such as the octahydroisoindole (B159102) ring and the benzyl (B1604629) group in "this compound," can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and map the energy landscape of their interconversion.

This exploration is typically performed by systematically rotating key single bonds and calculating the potential energy at each step. For "this compound," this would involve analyzing the puckering of the isoindole ring and the orientation of the benzyl substituent. The resulting potential energy surface reveals low-energy conformers (local minima) and the energy barriers (transition states) between them. Studies on similar heterocyclic systems have shown that different conformers can have significantly different relative energies, with the most stable conformer being the most populated at equilibrium.

Table 2: Example of Relative Energies for Different Conformers of a Flexible Molecule This table illustrates typical results from a conformational analysis, showing the energy difference between various stable conformers.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Conformer A (Global Minimum) | 0.00 | 75.1 |

| Conformer B | 1.15 | 15.3 |

| Conformer C | 2.50 | 5.5 |

| Conformer D | 4.20 | 4.1 |

Computational methods are increasingly used to verify or revise experimentally determined structures. In some cases, spectroscopic data might be consistent with more than one possible structure. Ab initio computational investigations can be conducted to determine the most energetically favorable isomer. For derivatives of isoindol-5-ol, this could involve comparing the calculated energies and theoretical spectroscopic data (like NMR chemical shifts) of different potential structures against the experimental results to confirm or correct the proposed molecular arrangement. This approach is particularly valuable for complex heterocyclic compounds where structural assignment can be challenging.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling techniques are essential for predicting how a ligand, such as "this compound," might interact with a biological target, typically a protein. These simulations are a cornerstone of modern drug discovery.

Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of a ligand when it binds to a receptor's active site. For isoindole scaffolds, docking studies can reveal key interactions that

Virtual Compound Library Generation and Scaffold Diversity Analysis

The exploration of the chemical space surrounding a core scaffold is a fundamental strategy in modern drug discovery and computational chemistry. For the lead compound, this compound, the generation of a virtual compound library serves to systematically explore the structure-activity relationships (SAR) by introducing a variety of substituents and modifications. This process is followed by a rigorous scaffold diversity analysis to ensure comprehensive coverage of the relevant chemical space and to identify novel derivatives with potentially enhanced biological activity or improved physicochemical properties.

Virtual Compound Library Generation

The generation of a virtual library based on the this compound scaffold involves the in silico synthesis of a multitude of derivatives. This process typically starts with the definition of the core scaffold, which in this case is the octahydro-1H-isoindole ring system, and the identification of points for chemical modification. For this compound, there are three primary points for derivatization:

The Benzyl Group: The aromatic ring of the benzyl substituent can be modified with various functional groups to probe interactions with potential biological targets.

The Hydroxyl Group: The alcohol functionality at the 5-position can be esterified, etherified, or replaced with other functional groups to alter polarity and hydrogen bonding capacity.

The Isoindole Core: The nitrogen atom of the isoindole ring could be a point of further substitution, or the cyclohexane (B81311) ring could be functionalized, although this is often a more synthetically challenging approach.

Using computational tools, a virtual library can be constructed by systematically combining a predefined set of chemical building blocks at these modification points. For instance, a library could be generated by reacting the benzyl position with a collection of commercially available aldehydes or halides, and the hydroxyl group with a set of carboxylic acids or alkyl halides in a combinatorial fashion.

Below is a representative, albeit hypothetical, data table illustrating a small subset of a virtual library generated from the this compound scaffold.

| Derivative ID | Modification at Benzyl Group | Modification at 5-Hydroxyl Group |

| V-001 | 4-Fluoro | - |

| V-002 | 3-Methoxy | - |

| V-003 | - | Acetate |

| V-004 | - | Methyl Ether |

| V-005 | 4-Fluoro | Acetate |

| V-006 | 3-Methoxy | Methyl Ether |

Scaffold Diversity Analysis

Once a virtual library is generated, scaffold diversity analysis is performed to assess the structural variety of the synthesized compounds. This analysis is crucial to avoid redundancy and to ensure that a wide range of chemical properties is explored. Several computational methods are employed for this purpose:

Molecular Fingerprinting: Techniques such as Extended-Connectivity Fingerprints (ECFPs) or MACCS keys are used to represent the chemical structure of each molecule as a binary string. The Tanimoto coefficient is then commonly used to calculate the similarity between pairs of molecules. A lower average similarity score indicates higher diversity within the library.

Scaffold Hopping: This involves searching for structurally novel scaffolds that can mimic the biological activity of the original lead compound. While the initial library generation focuses on decorating the existing scaffold, scaffold hopping aims to replace the core octahydro-1H-isoindole structure with other bioisosteric rings.

The results of a scaffold diversity analysis for a virtual library derived from this compound would typically be presented in a table summarizing key diversity metrics.

| Metric | Value | Description |

| Number of Compounds | 5,000 | The total number of virtual derivatives generated. |

| Average Tanimoto Similarity (ECFP4) | 0.65 | A measure of the average structural similarity. |

| Number of Unique Scaffolds (Bemis-Murcko) | 15 | Indicates the number of distinct core ring systems. |

| Property Space Coverage | Broad | Qualitative assessment of the range of physicochemical properties. |

Structure Activity Relationship Sar Methodologies for 2 Benzyloctahydro 1h Isoindol 5 Ol Scaffolds

Investigating the Structural Determinants of Ligand-Target Recognition in 2-Benzyloctahydro-1H-isoindol-5-ol

The binding affinity and selectivity of this compound for its biological targets are governed by the interplay of its three primary components: the N-benzyl group, the C-5 hydroxyl group, and the octahydro-1H-isoindole core.

The N-benzyl group is a significant contributor to the molecular recognition profile of the scaffold. nih.gov This moiety, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, primarily engages in hydrophobic and van der Waals interactions with nonpolar pockets of a target protein. wikipedia.org The aromatic ring can also participate in π-π stacking or cation-π interactions with complementary amino acid residues like phenylalanine, tyrosine, or tryptophan at the active site. nih.gov

The position of the benzyl (B1604629) group, attached to the nitrogen atom of the isoindole ring, allows it considerable conformational flexibility. This flexibility enables it to adopt an optimal orientation to fit within a binding site. The reactivity of this "benzylic" position is enhanced due to the stabilizing effect of the adjacent aromatic ring on potential radical intermediates. wikipedia.org

Furthermore, substitutions on the benzyl ring can systematically modulate the compound's properties. For instance, studies on N-benzyl pyridinium (B92312) hybrids of isoindoline-1,3-dione showed that substitutions on the benzyl moiety were important for activity, with para-fluoro substituted compounds exhibiting high potency. nih.gov In a different series of isoquinoline (B145761) derivatives, compounds with para-F and para-Br groups on the benzyl ring showed selective inhibition of MAO-A. nih.gov This demonstrates that the electronic properties and size of substituents on the benzyl ring are critical for fine-tuning the binding affinity and selectivity. nih.govnih.gov The benzyl group can also serve as a protecting group in synthetic chemistry, although its installation and removal often require specific, sometimes harsh, conditions. wikipedia.orgorganic-chemistry.org

The hydroxyl (-OH) group at the C-5 position of the octahydro-1H-isoindole ring is a pivotal feature for determining interaction topologies. As a polar functional group, it is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom). This directional interaction is crucial for anchoring the ligand within the binding site and contributes significantly to binding affinity and specificity.

Studies on other molecular scaffolds have consistently highlighted the importance of hydroxyl groups. For example, in a series of benzopyran antiestrogens, the introduction of a hydroxyl group was found to significantly improve receptor affinity. nih.gov Similarly, in the context of flavonoid derivatives, the position and number of hydroxyl groups are considered pivotal for their inhibitory activity against certain enzymes. nih.gov The presence of the hydroxyl group can create well-defined hydrophilic zones in the molecule, which are necessary for interacting with polar amino acid residues such as serine, threonine, or tyrosine in a target protein. nih.gov The strategic placement of this group on the saturated isoindole ring dictates its spatial orientation and accessibility for forming these key interactions.

The octahydro-1H-isoindole ring system forms the core of the molecule and imposes significant conformational and stereochemical constraints that are critical for biological activity. This bicyclic structure is not planar; it exists in a three-dimensional arrangement that dictates the spatial orientation of the N-benzyl and C-5 hydroxyl substituents. The fusion of the two rings can be either cis or trans, leading to distinct stereoisomers with different shapes and, consequently, different binding properties. sigmaaldrich.com

The specific stereochemistry of the ring system pre-organizes the substituents, reducing the entropic penalty upon binding to a target. Conformational analysis of similar eight-membered ring systems has shown that they adopt preferred conformations, such as boat or chair forms for the six-membered ring portion. nih.gov This inherent conformational preference of the octahydro-1H-isoindole core places the N-benzyl group and the C-5 hydroxyl group in defined axial or equatorial positions, which in turn determines their ability to interact effectively with a receptor. The rigidity of this fused ring system ensures that these crucial interacting groups are presented to the target protein in a specific and predictable manner, which is a key aspect of rational drug design.

Analog Design Strategies for Isoindole Derivatives and SAR Exploration

Building upon the understanding of the key structural determinants, medicinal chemists employ various strategies to design new analogs for exploring the structure-activity relationship of the isoindole scaffold. These strategies involve modifying substituents and exploring different core structures.

The systematic modification of substituents on the isoindole scaffold is a cornerstone of SAR exploration. The nature and position of these substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. For instance, research on indole (B1671886) derivatives, which are structurally related to isoindoles, has shown that substituents at the 5-position can have effects that are interdependent with substitutions on other parts of the molecule. nih.gov In one study, 5-Chloro/Nitro derivatives saw improved affinity with hydroxyl/methoxy (B1213986) groups on a side chain, while 5-H derivatives were improved by halogens on the same side chain. nih.gov

In various isoindole-based series, a wide range of substituents have been explored. These include halogens (F, Cl), electron-withdrawing groups (NO2), and electron-donating groups (OCH3, CH3). nih.govresearchgate.net The effects of these changes are often profound and can lead to significant differences in biological activity, as illustrated by the varying IC50 values in different assays. nih.govrsc.org For example, in one series of isoindoline-1,3-dione derivatives, substitutions on a linked benzyl moiety did not cause a significant effect, suggesting the size of the substituent was the most important factor. nih.gov In another study, the position of a methoxy group on a phenyl ring (ortho, meta, or para) attached to an isoindole-1,3-dione core led to different levels of activity. mdpi.com

Interactive Table: Positional and Substituent Effects on Isoindole Analogs (Illustrative Examples)

This table is based on data from various studies on isoindole and related heterocyclic scaffolds to illustrate the principles of SAR.

| Scaffold | Substituent (R) | Position | Observed Activity/Potency (Example) | Reference |

|---|---|---|---|---|

| Indol-3-ylglyoxylhydrazides | H | 5 | Active | nih.gov |

| Indol-3-ylglyoxylhydrazides | Cl, NO2 | 5 | Inactive | nih.gov |

| 5H-Imidazo[5,1-a]isoindoles | Various | 5 | Potent IDO1 Inhibition | researchgate.net |

| Isoindoline-1,3-dione hybrids | p-Fluoro | Benzyl Ring | High AChE Inhibition (IC50 = 2.1 µM) | nih.gov |

| Pyrrolizine-isoindole | Difluoro | Indolizine Ring | Potent Antiproliferative (IC50 = 6.02 µM) | nih.gov |

| Pyrrolizine-isoindole | Methyl | Indolizine Ring | Significant Antiproliferative (IC50 = 11.97 µM) | nih.gov |

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve molecular properties while maintaining or enhancing biological activity. researchgate.net This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties. In the context of the this compound scaffold, bioisosteric replacements can be applied to the isoindole core itself.

The indole ring, a close relative of isoindole, is often a target for bioisosteric replacement to develop potent and selective inhibitors. researchgate.netnih.gov For example, the indole scaffold has been successfully replaced with other heterocyclic systems to create PI3Kδ inhibitors. researchgate.netnih.gov Similarly, the isoindole core could be replaced by other privileged scaffolds like benzimidazoles, indoles, or quinazolines to explore new chemical space and potentially discover compounds with improved properties. researchgate.netresearchgate.net

The saturated portion of the octahydroisoindole (B159102) ring, which resembles a piperidine (B6355638) ring, can also be a target for bioisosteric modification. cambridgemedchemconsulting.com Replacements for the piperidine ring include morpholine (B109124) or tropane (B1204802) systems, which can alter polarity, pKa, and metabolic stability. cambridgemedchemconsulting.com The goal of these scaffold hopping and bioisosteric replacement strategies is to identify novel core structures that maintain the crucial three-dimensional arrangement of key interacting groups (like the N-benzyl and C-5 hydroxyl analogs) while offering advantages in synthesis, patentability, or drug-like properties. rsc.org

Interactive Table: Potential Bioisosteric Replacements for the Isoindole Scaffold

| Original Fragment | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Isoindole | Indole | Modulate electronic properties and hydrogen bonding potential. | nih.govresearchgate.net |

| Isoindole | Benzimidazole | Alter hydrogen bonding pattern and pKa. | researchgate.net |

| Isoindole | Azaindole | Introduce a nitrogen atom in the aromatic ring to modify polarity and solubility. | researchgate.net |

| Saturated Ring (Piperidine-like) | Morpholine | Increase polarity, potentially reduce metabolism at adjacent atoms. | cambridgemedchemconsulting.com |

| Saturated Ring (Piperidine-like) | Tropane | Introduce rigidity and alter the vector of substituents. | cambridgemedchemconsulting.com |

Integration of Computational and Synthetic Data for Predictive SAR Models

The development of robust Structure-Activity Relationship (SAR) models for scaffolds such as this compound relies heavily on the synergy between computational predictions and empirical synthetic data. mdpi.commdpi.com This integrated approach creates an iterative cycle of design, synthesis, testing, and model refinement that accelerates the identification of lead compounds with desired biological activities, particularly as opioid receptor ligands. nih.govacs.orgnih.gov The core principle is to use computational methods to explore vast chemical spaces and prioritize a smaller, more promising set of candidate molecules for actual synthesis and biological evaluation. mdpi.com

Predictive modeling for a given scaffold typically begins with the development of a Quantitative Structure-Activity Relationship (QSAR) model. mdpi.com These models are mathematical constructs that correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.comnih.gov To build a QSAR model for the this compound series, a training set of existing analogs with known binding affinities for the target receptor (e.g., the µ-opioid receptor) would be compiled. nih.gov Computational software calculates various molecular descriptors for each analog, such as electronic properties, steric factors, and hydrophobicity. Machine learning or deep learning algorithms are then employed to establish a statistically significant relationship between these descriptors and the observed activity. nih.govebm-journal.org

The resulting model can then predict the activity of novel, yet-to-be-synthesized derivatives. For instance, the model might predict how substituting the benzyl group or altering the stereochemistry of the octahydro-1H-isoindole core would affect receptor binding. This predictive power is crucial for guiding synthetic chemistry efforts toward compounds with a higher probability of success, saving significant time and resources.

The true strength of this integrated strategy lies in the feedback loop created between computational and experimental results. mdpi.com Predictions from the initial QSAR model guide the synthesis of a first round of novel this compound analogs. These newly synthesized compounds are then subjected to in vitro biological assays to determine their actual activity. nih.gov This experimental data is subsequently used to expand and refine the original QSAR model, improving its accuracy and predictive power for the next iteration of compound design. mdpi.com This process of prediction, synthesis, testing, and model refinement is repeated, progressively enhancing the understanding of the SAR for the scaffold and leading to the optimization of ligand potency and selectivity. nih.gov

The table below illustrates this iterative process, showing how computational predictions guide synthetic efforts and how the resulting experimental data can be used to refine the SAR model for the this compound scaffold.

Table 1: Illustrative Integration of Predictive Modeling and Synthetic Data for this compound Analogs

| Compound ID | Modification from Parent Scaffold | Predicted Activity (pKi) | Synthesized & Tested (Actual pKi) | SAR Model Contribution |

| Parent | This compound | 7.5 | 7.6 | Baseline for model |

| Analog-01 | 4-Fluoro substitution on Benzyl group | 8.2 | 8.1 | Confirms positive effect of electron-withdrawing group at para position |

| Analog-02 | 3-Methoxy substitution on Benzyl group | 7.8 | 7.9 | Shows tolerance for meta-position substitution with electron-donating group |

| Analog-03 | N-Phenethyl instead of N-Benzyl | 8.5 | 8.6 | Refines model; indicates larger hydrophobic N-substituent is favorable |

| Analog-04 | 6-Hydroxy on isoindole core | 7.1 | 7.0 | Suggests additional hydroxyl group at this position is detrimental to activity |

| Analog-05 | (3aR,5S,7aS)-stereoisomer | 8.9 (based on refined model) | 9.1 | Highlights critical stereochemical requirements for optimal receptor fit |

This iterative fusion of computational design and experimental validation is essential for efficiently navigating the complex chemical landscape and accelerating the development of novel therapeutics based on the isoindoline (B1297411) scaffold. mdpi.com

Advanced Research Trajectories and Future Prospects for 2 Benzyloctahydro 1h Isoindol 5 Ol Research

Development of Novel and Efficient Synthetic Strategies for Complex Isoindole Analogues

The synthesis of the octahydro-1H-isoindole core, a saturated isoindole derivative, presents unique challenges compared to its aromatic counterpart. beilstein-journals.org Future research will focus on developing more efficient, stereoselective, and versatile synthetic methods to build and functionalize this complex scaffold.

Key areas of development include:

Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi reaction, offer a powerful tool for rapidly assembling complex molecular architectures from simple starting materials. researchgate.net Future work could adapt these one-pot procedures to generate diverse libraries of octahydro-1H-isoindol-5-ol analogues with various substitutions, facilitating the exploration of structure-activity relationships.

Catalytic Cyclization and Functionalization: Modern catalytic methods are crucial for efficient synthesis. Rhodium- and Palladium-catalyzed reactions have been successfully employed for creating isoindole and isoindoline (B1297411) structures. organic-chemistry.org Research is expected to focus on developing enantioselective catalytic strategies to control the multiple stereocenters present in the 2-Benzyloctahydro-1H-isoindol-5-ol skeleton. This includes intramolecular cyclizations and C-H activation/functionalization to introduce complexity in a controlled manner. organic-chemistry.org

Diels-Alder Strategies: The Diels-Alder reaction is a cornerstone for constructing the isoindole nucleus. nih.gov Future synthetic designs may employ intramolecular Diels-Alder reactions on elaborately designed precursors to build the fused ring system with high stereocontrol, a strategy proven effective for synthesizing complex natural products containing the isoindolinone moiety. nih.gov

Umpolung Strategies: An isoindole umpolung strategy, which inverts the typical reactivity of the heterocycle, has been used to achieve one-pot synthesis of polycyclic isoindolines. researchgate.netrsc.org Applying this concept could provide novel pathways to complex analogues of this compound that are not accessible through traditional synthetic logic.

Table 1: Emerging Synthetic Strategies for Isoindole Analogs

| Synthetic Strategy | Description | Potential Application for Complex Analogues | Key References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product, enhancing efficiency. The Ugi reaction is a prime example. | Rapid generation of diverse libraries of substituted octahydroisoindoles for screening. | researchgate.net |

| Catalytic Cyclization | Use of transition metals (e.g., Rh, Pd) to catalyze the formation of the heterocyclic ring system. | Enantioselective synthesis to control stereochemistry; late-stage functionalization of the core structure. | organic-chemistry.orgresearchgate.net |

| Intramolecular Diels-Alder | A cycloaddition reaction within a single molecule to form the fused bicyclic isoindole core. | High degree of stereocontrol over the multiple chiral centers in the octahydroisoindole (B159102) skeleton. | nih.gov |

| Isoindole Umpolung | Reversal of the normal polarity of the isoindole nucleus, allowing it to act as a nucleophile in subsequent reactions. | Access to novel polycyclic derivatives and unique substitution patterns not achievable via standard methods. | researchgate.netrsc.org |

Advanced Computational Approaches in Isoindol-5-ol Research, including Machine Learning Applications

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. For the this compound scaffold, computational approaches can guide synthesis, predict properties, and rationalize biological activity.

Quantum Chemistry Calculations: Density Functional Theory (DFT) calculations are increasingly used to support experimental findings, such as elucidating reaction mechanisms for isoindole synthesis. researchgate.net In the future, DFT will be instrumental in predicting the reactivity of different positions on the octahydroisoindole ring, guiding the design of selective functionalization strategies and understanding the conformational preferences of complex analogues.

Machine Learning (ML) for Property Prediction: As more data on isoindole derivatives becomes available, machine learning models can be trained to predict various properties. This includes biological activity against specific targets, pharmacokinetic properties, and even enantioselectivity of synthetic reactions. researchgate.net Graph-based ML models can use the molecular structure as an input to predict reactivity or diagnostic patterns, offering a path to rapidly screen virtual libraries of isoindol-5-ol derivatives. nih.gov

Generative Models for De Novo Design: Advanced ML techniques, such as generative adversarial networks (GANs) and other deep learning methods, can "dream" new molecules. researchgate.net By training these models on known bioactive molecules and the rules of chemistry, it is possible to generate novel isoindole structures optimized for a desired property, moving beyond simple library enumeration to true inverse design. researchgate.netyoutube.com

Table 2: Computational and Machine Learning Applications in Isoindole Research

| Approach | Application | Future Prospect for this compound | Key References |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting molecular properties (e.g., stability, reactivity). | Guiding regioselective and stereoselective synthesis; understanding conformational dynamics. | researchgate.net |

| Predictive Machine Learning | Training models to predict biological activity, chemical properties, or reaction outcomes from molecular structure. | High-throughput virtual screening of novel analogues; prioritizing compounds for synthesis. | researchgate.netnih.gov |

| Generative Models | De novo design of molecules with optimized properties using deep learning. | Designing novel, synthesizable isoindole scaffolds with enhanced target affinity or improved properties. | researchgate.netyoutube.com |

| Automated ML Programs | Automating the process of feature selection and model building for predicting chemical interactions and energies. | Accelerating the data-driven discovery of structure-property relationships without manual feature engineering. | nih.gov |

Conceptual Frameworks for Scaffold Hopping and Scaffold Repurposing

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, often structurally distinct, scaffold while retaining biological activity. researchgate.netnih.gov This can lead to compounds with improved properties or novel intellectual property.

Bioisosteric Replacement: The octahydro-1H-isoindol-5-ol scaffold can serve as a starting point for bioisosteric replacements. For instance, the saturated bicyclic core could be replaced with other ring systems (e.g., octahydro-1H-indole, decahydroquinoline) to probe the importance of the nitrogen position and ring fusion geometry for biological function.

Scaffold Hopping to Novel Heterocycles: More profound changes can be envisioned, such as hopping from the isoindole core to related but distinct heterocyclic systems like indazoles. rsc.org Such a strategy, which was successful in converting an indole-based inhibitor into an indazole-based one, could uncover entirely new classes of compounds derived from the initial pharmacophore of a this compound lead. rsc.org

Scaffold Repurposing: Beyond modifying a known activity, the isoindole scaffold itself could be repurposed for entirely new applications. A framework known for one type of biological activity might be investigated for unrelated targets or even for applications in materials science, where isoindoles have shown promise as dyes and fluorophores. rsc.org An enzyme-enabled scaffold hopping approach, as demonstrated in terpenoid synthesis, could create divergent pathways from a single isoindole intermediate to multiple distinct molecular architectures. rice.edu

Interdisciplinary Approaches in Isoindole Chemical Research

The future of chemical research on complex molecules like this compound lies at the intersection of multiple scientific disciplines. The inherent structural and chemical properties of the isoindole core make it a versatile platform for a wide range of applications.

Medicinal Chemistry and Chemical Biology: Isoindole derivatives are known to possess a wide spectrum of biological activities and are considered propitious anticancer structural motifs. researchgate.netnih.gov The isoindoline substructure is present in several clinical drugs. mdpi.com Future research will involve close collaboration between synthetic chemists and biologists to design and evaluate novel analogues of this compound as specific enzyme inhibitors, protein-protein interaction modulators, or targeted therapeutic agents.

Materials Science: The aromatic isoindole system is the core of phthalocyanine (B1677752) and other dyes, valued for their intense colors and electronic properties. rsc.org While the saturated octahydroisoindole core lacks this extensive conjugation, it can serve as a building block for new polymers or functional materials. Its rigid, three-dimensional structure could be exploited to create materials with unique topographical or recognition properties.

Agrochemistry: Some isoindoline-1,3-dione derivatives have been developed as pesticides. mdpi.com Interdisciplinary research could explore the potential of this compound analogues as new agrochemicals, leveraging the scaffold's potential for biological activity in an agricultural context.

This multifaceted approach ensures that the knowledge generated from fundamental synthetic and computational studies is translated into practical applications, driving innovation across the scientific spectrum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.